2-Iodo-1-(4-methylphenyl)ethan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11IO |
|---|---|
Molecular Weight |
262.09 g/mol |
IUPAC Name |
2-iodo-1-(4-methylphenyl)ethanol |
InChI |
InChI=1S/C9H11IO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9,11H,6H2,1H3 |
InChI Key |
KDQFEJDAPGHHQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CI)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Iodo 1 4 Methylphenyl Ethan 1 Ol
Enantioselective Synthesis Approaches to 2-Iodo-1-(4-methylphenyl)ethan-1-ol
The creation of stereogenic centers with high enantioselectivity is a cornerstone of modern synthetic chemistry. For this compound, which contains a chiral center at the carbon bearing the hydroxyl group, enantioselective synthesis is crucial for accessing single-enantiomer products.
Asymmetric Catalysis in Iodohydrin Formation for this compound
Asymmetric catalysis offers an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. In the context of synthesizing this compound from its logical precursor, 4-methylstyrene (B72717), enzymatic and chemo-catalytic methods are prominent.
One promising biocatalytic approach involves a two-step enzymatic cascade. rsc.orgrsc.org First, a styrene (B11656) monooxygenase (SMO) enzyme catalyzes the asymmetric epoxidation of 4-methylstyrene to the corresponding chiral epoxide. Subsequently, a halohydrin dehalogenase (HHDH) facilitates the regioselective ring-opening of the epoxide with an iodide nucleophile to yield the desired (R)- or (S)-2-Iodo-1-(4-methylphenyl)ethan-1-ol. The enantioselectivity of the final product is primarily determined by the first epoxidation step. While direct enzymatic data for 4-methylstyrene is not extensively available, studies on similar styrene derivatives show high conversions and excellent enantiomeric excesses (ee). rsc.org
Chemo-catalysis using chiral metal complexes or organocatalysts is another powerful strategy. For instance, chiral chromium and manganese salen complexes have been effectively used for the asymmetric epoxidation of styrene derivatives, which can then be converted to the corresponding iodohydrins. While not specifically documented for this compound, the principles of these catalytic systems are applicable.
| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Styrene Monooxygenase (SMO) & Halohydrin Dehalogenase (HHDH) | Styrene | 1-Azido-2-phenylethanol | >99% | rsc.orgrsc.org |
| Chiral Salen-Mn(III) Complex | Styrene | Styrene Oxide | 97% | N/A |
| Axially Chiral Styrene-Based Organocatalyst | Enynamide & Ketimine | Spirooxindoles | up to 99% | nih.govresearchgate.net |
This table presents data for analogous reactions with styrene or other substrates to illustrate the potential of these catalytic systems for the synthesis of this compound.
Chiral Auxiliaries and Reagents in Stereocontrolled Synthesis of this compound
The use of chiral auxiliaries is a classical yet effective method for stereocontrolled synthesis. In this approach, the starting material, 4-methylstyrene, is first reacted with a chiral auxiliary to form a diastereomeric intermediate. Subsequent iodohydrin formation proceeds with facial selectivity guided by the auxiliary. Finally, the auxiliary is cleaved to afford the enantiomerically enriched this compound.
While specific examples for the synthesis of this compound using this method are not prevalent in the literature, the general principle is well-established. For instance, chiral Evans auxiliaries have been widely used to direct the stereochemical outcome of various reactions. primescholars.com
Another strategy involves the use of chiral reagents. Sharpless asymmetric epoxidation, for example, utilizes a chiral catalyst system composed of titanium tetraisopropoxide, a chiral tartrate ester (such as diethyl tartrate, DET), and an oxidant to epoxidize allylic alcohols with high enantioselectivity. youtube.com Although this method is specific to allylic alcohols, it highlights the power of chiral reagents in asymmetric synthesis.
Green Chemistry Principles in the Production of this compound
The integration of green chemistry principles into synthetic processes is essential for developing sustainable and environmentally friendly chemical manufacturing.
Sustainable Solvents and Solvent-Free Methods for this compound Synthesis
The choice of solvent has a significant impact on the environmental footprint of a chemical reaction. Traditional halogenation reactions often employ chlorinated solvents, which are hazardous. researchgate.net Green alternatives include water, supercritical fluids, and bio-based solvents. The halohydrin formation reaction, by its nature, can often be performed in water, which serves as both a solvent and a nucleophile. leah4sci.comchemeurope.com This approach is inherently greener than using organic solvents.
Solvent-free, or neat, reaction conditions represent an even more sustainable option, as they eliminate solvent waste entirely. For the synthesis of iodohydrins, solid-supported reagents, such as N-iodosuccinimide (NIS) on a solid support, could facilitate solvent-free reactions.
| Solvent Type | Advantages | Disadvantages |
| Water | Non-toxic, non-flammable, readily available | Potential for side reactions, limited solubility of some organic substrates |
| Supercritical CO2 | Non-toxic, easily removable, tunable properties | Requires high pressure equipment |
| Bio-based Solvents (e.g., Ethanol, 2-MeTHF) | Renewable feedstock, often biodegradable | May have higher cost, potential for reactivity |
| Solvent-Free | Eliminates solvent waste, can lead to higher reaction rates | Potential for issues with mixing and heat transfer |
Atom Economy and Process Intensification in this compound Synthesis
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com Addition reactions, such as the direct addition of hypoiodous acid (HOI) to 4-methylstyrene, are highly atom-economical as all atoms of the reactants are incorporated into the final product.
The formation of this compound from 4-methylstyrene, iodine, and water can be represented by the following equation:
C₉H₁₀ + I₂ + H₂O → C₉H₁₁IO + HI
In this reaction, hydrogen iodide (HI) is formed as a byproduct, which lowers the atom economy. The theoretical maximum atom economy for this process can be calculated as:
Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100%
Process intensification aims to develop smaller, more efficient, and safer chemical processes. The use of microreactors or flow chemistry for the synthesis of this compound could offer significant advantages, including improved heat and mass transfer, enhanced safety, and the potential for in-line purification.
Novel Reagent Systems and Reaction Conditions for the Formation of this compound
Recent research has focused on developing new reagents and reaction conditions for the synthesis of iodohydrins that are milder, more selective, and more sustainable.
Hypervalent iodine reagents, such as (diacetoxyiodo)benzene, have emerged as powerful oxidants in organic synthesis. researchgate.netacs.orgnih.gov In the presence of an iodine source, they can generate electrophilic iodine species in situ for the iodination of alkenes. These reagents are often more environmentally friendly than traditional heavy metal-based oxidants.
The use of N-iodosuccinimide (NIS) in the presence of water is a common and effective method for the synthesis of iodohydrins. orgsyn.org Variations in reaction conditions, such as the use of different solvents or catalysts, can influence the regioselectivity and yield of the reaction. For example, carrying out the reaction in a nucleophilic solvent like an alcohol instead of water would lead to the formation of a β-iodo ether. masterorganicchemistry.com
| Reagent System | Description | Advantages |
| I₂ / H₂O₂ | Uses hydrogen peroxide as a green oxidant. | Generates water as the only byproduct. |
| N-Iodosuccinimide (NIS) / H₂O | A common and reliable method for iodohydrin formation. | Mild conditions, high yields. orgsyn.org |
| (Diacetoxyiodo)benzene / I₂ | In situ generation of an electrophilic iodine species. | Avoids the use of harsh oxidants. |
| I₂ / NaHCO₃ in aqueous media | A simple and environmentally benign system. | Uses readily available and inexpensive reagents. |
Regioselective and Chemoselective Control in the Synthesis of this compound
The formation of this compound from its precursor, 4-methylstyrene, is a classic example of an electrophilic addition reaction where both regioselectivity and chemoselectivity are of paramount importance. The primary method for this transformation is the iodohydrination of the alkene, which involves the addition of iodine and a hydroxyl group across the double bond.
Regioselective Control:
The regioselectivity of the iodohydrination of 4-methylstyrene is governed by Markovnikov's rule. sigmaaldrich.comorgsyn.orgorgsyn.org This principle dictates that in the addition of a protic acid (or in this case, a source of electrophilic iodine and a nucleophilic water molecule) to an unsymmetrical alkene, the electrophilic species (iodine) adds to the carbon atom that has the greater number of hydrogen atoms, while the nucleophile (hydroxyl group) adds to the carbon atom that is more substituted. nih.govresearchgate.netsigmaaldrich.com
In the case of 4-methylstyrene, the benzylic carbon (the carbon atom of the double bond attached to the p-tolyl group) is more substituted and can better stabilize the partial positive charge that develops during the reaction mechanism. The reaction proceeds through a cyclic iodonium (B1229267) ion intermediate. orgsyn.orgorgsyn.org The subsequent nucleophilic attack by a water molecule occurs at the more electrophilic carbon of this three-membered ring, which is the benzylic carbon. This preferential attack leads to the formation of the desired regioisomer, this compound, over the alternative, 1-Iodo-1-(4-methylphenyl)ethan-2-ol. The stereochemistry of this addition is typically anti, meaning the iodine and hydroxyl groups add to opposite faces of the original double bond. sigmaaldrich.com
Chemoselective Control:
Chemoselectivity in this synthesis refers to the selective reaction of the alkene's double bond in the presence of other potentially reactive functional groups. The aromatic ring of the 4-methylphenyl group is also susceptible to electrophilic attack. However, the reaction conditions for iodohydrination are generally mild enough to favor the addition to the more reactive alkene double bond over electrophilic aromatic substitution on the electron-rich p-tolyl ring.
Common reagents used to achieve this transformation with high chemo- and regioselectivity include a combination of molecular iodine (I₂) and water, or N-iodosuccinimide (NIS) in an aqueous solvent mixture, such as dimethyl sulfoxide (B87167) (DMSO) and water. NIS is often preferred as it is a milder and more convenient source of electrophilic iodine, reducing the likelihood of side reactions.
Detailed research findings on the synthesis of related halohydrins provide insight into the expected outcomes for the iodohydrination of 4-methylstyrene. For instance, the reaction of styrene with N-bromosuccinimide in aqueous acetone (B3395972) yields the corresponding bromohydrin with high regioselectivity. While specific yield and reaction time data for the synthesis of this compound are not extensively documented in readily available literature, the established principles of halohydrin formation allow for a reliable prediction of the reaction's course and major product.
To illustrate the expected reaction parameters based on analogous transformations, the following data table has been constructed.
| Reagent System | Substrate | Solvent | Temperature (°C) | Product | Regioselectivity |
| I₂ / H₂O | 4-Methylstyrene | Dioxane/H₂O | Room Temp | This compound | Markovnikov |
| NIS / H₂O | 4-Methylstyrene | DMSO/H₂O | Room Temp | This compound | Markovnikov |
Mechanistic Investigations of 2 Iodo 1 4 Methylphenyl Ethan 1 Ol Reactivity
Detailed Reaction Pathways and Proposed Intermediates in Transformations of 2-Iodo-1-(4-methylphenyl)ethan-1-ol
The transformations of this compound are governed by the nature of the reagents and reaction conditions, which dictate the operative reaction pathways and the formation of transient intermediates. The presence of a good leaving group (iodide) and a nucleophilic hydroxyl group on adjacent carbons, combined with a stabilizing aryl moiety, allows for a variety of reactions to occur.
Nucleophilic Substitution Reactions at the Iodide Moiety of this compound
Nucleophilic substitution at the C-2 position of this compound can proceed through several distinct mechanisms, including SN2, SN1, and neighboring group participation (NGP). The operative mechanism is highly dependent on the nature of the nucleophile, the solvent, and the stereochemistry of the starting material.
SN2 Pathway: A strong, unhindered nucleophile in an aprotic polar solvent would favor a direct SN2 displacement of the iodide. This reaction would proceed with inversion of configuration at the C-2 carbon. However, the presence of the adjacent hydroxyl and 4-methylphenyl groups may introduce steric hindrance, potentially disfavoring this pathway compared to other possibilities.
SN1 Pathway: In a polar, protic solvent with a weak nucleophile, the reaction could proceed through an SN1 mechanism. The departure of the iodide leaving group would be facilitated by the formation of a secondary carbocation at the C-2 position. This carbocation would be stabilized by the adjacent p-tolyl group through resonance. The subsequent attack of the nucleophile would lead to a racemic mixture of products if the carbocation is planar and symmetrically solvated.
Table 1: Plausible Nucleophilic Substitution Products and Mechanisms for this compound
| Nucleophile (Nu⁻) | Solvent | Predominant Mechanism | Expected Product | Stereochemical Outcome at C-2 |
| Azide (B81097) (N₃⁻) | DMF | SN2 | 2-Azido-1-(4-methylphenyl)ethan-1-ol | Inversion |
| Water (H₂O) | Water | SN1 / NGP | 1-(4-Methylphenyl)ethane-1,2-diol | Racemization / Retention |
| Acetate (CH₃COO⁻) | Acetic Acid | NGP | 2-Acetoxy-1-(4-methylphenyl)ethan-1-ol | Retention |
| Thiolate (RS⁻) | THF | SN2 | 2-(R-thio)-1-(4-methylphenyl)ethan-1-ol | Inversion |
Rearrangement Processes Involving the Carbon Skeleton of this compound
Under certain conditions, particularly those favoring carbocation formation (e.g., SN1 conditions or treatment with Lewis acids), rearrangement of the carbon skeleton of this compound can occur. The driving force for such rearrangements is the formation of a more stable carbocation.
A plausible rearrangement is a 1,2-hydride shift. If a carbocation is formed at the C-2 position, a hydride shift from the C-1 position would lead to a more stable benzylic carbocation. The positive charge would then reside on the carbon directly attached to the p-tolyl group and the hydroxyl group, benefiting from resonance stabilization from the aromatic ring and the electron-donating character of the hydroxyl group. Subsequent attack by a nucleophile at this new carbocation center would lead to a rearranged product.
Another possibility is a 1,2-aryl shift, where the p-tolyl group migrates. However, this is generally less likely than a hydride shift unless the resulting carbocation is significantly more stable.
Elimination Reactions Leading to Unsaturated Derivatives from this compound
Treatment of this compound with a base can lead to elimination reactions, forming unsaturated products. The regiochemical and stereochemical outcome of the elimination is dependent on the reaction conditions and the nature of the base, following either an E2 or E1 mechanism.
E2 Mechanism: A strong, bulky base would favor an E2 mechanism, which is a concerted process requiring an anti-periplanar arrangement of the proton being removed and the leaving group. In this case, a proton from the C-1 carbon would be abstracted simultaneously with the departure of the iodide from the C-2 carbon. This would lead to the formation of 1-(4-methylphenyl)ethen-1-ol (an enol), which would likely tautomerize to the more stable 1-(4-methylphenyl)ethan-1-one.
E1 Mechanism: In the presence of a weak base and under conditions that favor carbocation formation (e.g., heating in a polar protic solvent), an E1 mechanism can operate. The initial step is the departure of the iodide to form a secondary carbocation. A subsequent deprotonation at an adjacent carbon (C-1) by a weak base (like the solvent) would yield the double bond. The E1 pathway would also lead to the formation of 1-(4-methylphenyl)ethen-1-ol, which would rearrange to the corresponding ketone.
Intramolecular Effects and Neighboring Group Participation of the Hydroxyl Functionality in this compound
The hydroxyl group in this compound plays a crucial role in directing the reactivity of the molecule through intramolecular effects, most notably neighboring group participation (NGP). wikipedia.org As mentioned in section 3.1.1, the oxygen of the hydroxyl group can act as an internal nucleophile. dalalinstitute.com
This participation leads to the formation of a cyclic oxonium ion intermediate. dalalinstitute.com The formation of this intermediate has several important consequences:
Rate Acceleration: The intramolecular nature of the attack leads to a significant increase in the reaction rate compared to an analogous intermolecular reaction. This anchimeric assistance is a hallmark of NGP. wikipedia.org
Product Distribution: The formation of the cyclic intermediate can dictate the regioselectivity of the subsequent nucleophilic attack, as the nucleophile will attack one of the two carbons of the strained ring.
The propensity for NGP is influenced by the stereochemical relationship between the hydroxyl group and the leaving group. An anti-periplanar arrangement is ideal for the intramolecular attack.
Stereochemical Outcomes and Stereoselectivity Control in Reactions of this compound
The presence of a chiral center at C-1 in this compound makes stereochemical control a critical aspect of its reactivity. The stereochemical outcome of its reactions is a direct consequence of the operative mechanism.
Inversion of Configuration: Reactions proceeding via a classic SN2 mechanism will result in the inversion of the stereocenter at C-2.
Racemization: SN1 reactions that proceed through a planar, achiral carbocation intermediate will lead to a racemic mixture of products.
Therefore, by carefully selecting the reaction conditions and reagents, it is possible to control the stereochemical outcome of the transformations of this compound. For instance, the conversion of a specific enantiomer of this iodohydrin to the corresponding epoxide via intramolecular cyclization with a base is a stereospecific reaction.
Table 2: Expected Stereochemical Outcomes for Reactions of an Enantiopure Isomer of this compound
| Reaction Type | Reagents/Conditions | Mechanism | Expected Stereochemical Outcome |
| Nucleophilic Substitution | Strong Nucleophile (e.g., NaN₃), Aprotic Solvent | SN2 | Inversion of configuration at C-2 |
| Solvolysis | Polar Protic Solvent (e.g., H₂O, CH₃OH) | SN1 / NGP | Racemization or Retention at C-2 |
| Epoxidation | Strong Base (e.g., NaH) | Intramolecular SN2 (NGP) | Stereospecific formation of epoxide |
| Elimination | Strong, Bulky Base (e.g., KOtBu) | E2 | Formation of achiral ketone |
This table provides predicted stereochemical outcomes based on established reaction mechanisms.
Catalytic Activation and Modulation of this compound Reactivity
The reactivity of this compound can be significantly enhanced and directed through the use of catalysts.
Lewis Acid Catalysis: Lewis acids can coordinate to the hydroxyl group, making it a better leaving group in elimination reactions (dehydration). They can also coordinate to the iodide, facilitating its departure and promoting reactions that proceed through a carbocationic intermediate.
Transition Metal Catalysis: Transition metals, particularly palladium and nickel complexes, are well-known to catalyze reactions involving organohalides. For this compound, transition metal catalysts could be employed for:
Dehalogenation: Catalytic hydrogenation using a palladium catalyst can reductively remove the iodine atom.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, could potentially be used to form new carbon-carbon bonds at the C-2 position. However, the presence of the free hydroxyl group might interfere with some catalytic cycles, potentially requiring its protection.
Biocatalysis: Enzymes, such as halohydrin dehalogenases, are known to catalyze the conversion of halohydrins to epoxides with high stereoselectivity. A suitable halohydrin dehalogenase could catalyze the intramolecular cyclization of this compound to the corresponding styrene (B11656) oxide enantioselectively. This enzymatic approach offers a green and highly specific method for this transformation.
Table 3: Potential Catalytic Transformations of this compound
| Catalyst Type | Example Catalyst | Potential Transformation |
| Lewis Acid | AlCl₃, BF₃·OEt₂ | Elimination (Dehydration), Rearrangement |
| Transition Metal | Pd/C, H₂ | Reductive Dehalogenation |
| Transition Metal | Pd(PPh₃)₄, Base, Coupling Partner | Cross-Coupling Reactions (e.g., Suzuki, Heck) |
| Biocatalyst | Halohydrin Dehalogenase | Enantioselective Epoxidation |
This table outlines plausible catalytic applications based on known reactivities of similar functional groups.
2 Iodo 1 4 Methylphenyl Ethan 1 Ol As a Versatile Synthetic Intermediate
Transformations to Epoxides and Other Cyclic Ethers from 2-Iodo-1-(4-methylphenyl)ethan-1-ol
One of the most characteristic reactions of halohydrins is their conversion into epoxides upon treatment with a base. wikipedia.orgimperial.ac.uk This transformation occurs via an intramolecular SN2 reaction, a variant of the Williamson ether synthesis. wikipedia.org In the case of this compound, the hydroxyl group is deprotonated by a base, such as potassium or sodium hydroxide, to form an alkoxide. The resulting nucleophilic alkoxide then attacks the adjacent carbon atom bearing the iodine, displacing the iodide ion and forming a three-membered cyclic ether, the epoxide. byjus.com
This reaction is highly efficient and stereospecific. For the cyclization to occur, the hydroxyl group and the iodine atom must be in an anti configuration relative to each other. wikipedia.org The product of this reaction is 2-(4-methylphenyl)oxirane (B79243), also known as 4-methylstyrene (B72717) oxide. nih.gov
Table 1: Epoxidation of this compound
| Reactant | Reagent | Product | Reaction Type |
| This compound | Base (e.g., NaOH, KOH) | 2-(4-Methylphenyl)oxirane | Intramolecular SN2 |
Beyond simple epoxidation, the potential for forming other cyclic ethers exists, although less common. If the molecule were modified to contain a longer chain with a terminal hydroxyl group, intramolecular cyclization could lead to larger ring ethers, such as tetrahydrofurans or tetrahydropyrans, though this would require a different starting material derived from the parent scaffold.
Synthesis of Diverse Arylethanol Derivatives via Functional Group Interconversions of this compound
The dual functionality of this compound allows for a variety of functional group interconversions (FGIs), providing access to a diverse range of arylethanol derivatives. fiveable.me The iodine atom is an excellent leaving group, readily displaced by a wide range of nucleophiles, while the hydroxyl group can be modified or can influence the reactivity of the adjacent center. vanderbilt.edu
Substitution of the Iodo Group: The C-I bond can be targeted by various nucleophiles to introduce new functionalities. For instance:
Azide (B81097) Substitution: Reaction with sodium azide (NaN₃) can produce 2-azido-1-(4-methylphenyl)ethan-1-ol. Azides are valuable intermediates that can be subsequently reduced to primary amines, yielding 2-amino-1-(4-methylphenyl)ethan-1-ol. vanderbilt.edu
Cyanide Substitution: Treatment with a cyanide salt, such as potassium cyanide (KCN), can introduce a nitrile group, forming 2-cyano-1-(4-methylphenyl)ethan-1-ol. vanderbilt.edu
Reduction: The iodo group can be removed and replaced with a hydrogen atom through reduction, for example, using lithium aluminium hydride (LiAlH₄) or catalytic hydrogenation, to yield 1-(4-methylphenyl)ethan-1-ol. fiveable.me
Modification of the Hydroxyl Group: The hydroxyl group can also be transformed:
Oxidation: Mild oxidation could convert the secondary alcohol into a ketone, yielding 2-iodo-1-(4-methylphenyl)ethan-1-one. imperial.ac.uk
Conversion to a Better Leaving Group: The hydroxyl group can be converted into a sulfonate ester, such as a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl). libretexts.org This transforms the poor leaving group (-OH) into an excellent one (-OTs), facilitating substitution reactions at this position.
Table 2: Examples of Functional Group Interconversions
| Starting Material | Reagent(s) | Product | Transformation |
| This compound | 1. NaN₃ 2. H₂, Pd/C | 2-Amino-1-(4-methylphenyl)ethan-1-ol | I → N₃ → NH₂ |
| This compound | KCN | 2-Cyano-1-(4-methylphenyl)ethan-1-ol | I → CN |
| This compound | LiAlH₄ or H₂/Pd | 1-(4-Methylphenyl)ethan-1-ol | I → H |
| This compound | p-Toluenesulfonyl chloride, Pyridine | 2-Iodo-1-(4-methylphenyl)ethyl tosylate | OH → OTs |
Preparation of Chiral Ligands and Catalysts Utilizing the this compound Scaffold
Chiral ligands are crucial components in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The 1,2-amino alcohol structural motif is a cornerstone in the design of many successful chiral ligands and catalysts. acs.org The scaffold of this compound is an excellent starting point for the synthesis of such molecules.
By performing a stereoselective synthesis of the iodohydrin or resolving the racemic mixture, an enantiomerically pure form can be obtained. Subsequent conversion of the iodo group to an amino group (as described in section 4.2) yields a chiral 1,2-amino alcohol: (R)- or (S)-2-amino-1-(4-methylphenyl)ethan-1-ol. This amino alcohol can then be used directly as a ligand or can be further elaborated.
For example, these chiral amino alcohols can be used to prepare P-chiral phosphine (B1218219) ligands, which are highly effective in transition-metal-catalyzed asymmetric reactions. nih.gov The synthesis often involves the reaction of the amino alcohol with chlorophosphines to create aminophosphine (B1255530) ligands. These ligands can coordinate with metals like rhodium or ruthenium to form catalysts for reactions such as asymmetric hydrogenation. acs.orgnih.gov
Table 3: Potential Synthesis of a Chiral Ligand Precursor
| Step | Starting Material | Reagent(s) | Intermediate/Product | Purpose |
| 1 | Racemic this compound | Chiral resolving agent or asymmetric synthesis | Enantiomerically pure this compound | Establish chirality |
| 2 | Chiral Iodohydrin | Sodium Azide (NaN₃) | Chiral 2-Azido-1-(4-methylphenyl)ethan-1-ol | Introduce nitrogen |
| 3 | Chiral Azido (B1232118) alcohol | H₂, Pd/C | Chiral 2-Amino-1-(4-methylphenyl)ethan-1-ol | Form the amino alcohol |
| 4 | Chiral Amino alcohol | R₂PCl | Chiral Aminophosphine Ligand | Synthesize the final ligand |
Applications in Heterocyclic Chemistry: Ring Closure Reactions Involving this compound
While epoxide formation is the most direct cyclization, the reactivity of this compound can be harnessed to construct a variety of other heterocyclic systems. These reactions typically involve introducing a nucleophilic center elsewhere in the molecule that can participate in an intramolecular ring-closing reaction by displacing the iodide.
For instance, modifications to the p-tolyl ring could introduce a nucleophile, leading to the formation of fused or spiro-heterocyclic systems. A more direct approach involves a multi-step sequence where the hydroxyl group is first converted to another functional group, or the iodide is substituted by a group capable of a subsequent cyclization.
An example pathway could involve the substitution of the iodide with a suitable nitrogen or sulfur nucleophile, followed by a cyclization reaction involving the hydroxyl group (or a derivative thereof). For example, reaction with a primary amine could be followed by an intramolecular cyclization to form substituted piperazines or morpholines, depending on the nature of the reactants. Such strategies are fundamental in building the core structures of many biologically active molecules. researchgate.net
Exploration of this compound in Multicomponent and Cascade Reactions
Cascade reactions, also known as domino or tandem reactions, are powerful synthetic tools that allow the formation of complex molecules from simple starting materials in a single operation, avoiding the isolation of intermediates. wikipedia.org The dual functionality of this compound makes it an attractive substrate for designing such processes.
A hypothetical cascade reaction could be initiated by the formation of the epoxide, 2-(4-methylphenyl)oxirane. In the presence of another nucleophile and a suitable catalyst, the epoxide could be opened in situ, leading to a more complex arylethanol derivative.
Alternatively, the iodohydrin could participate in a cascade initiated by a radical process. For example, photoredox catalysis could be used to generate an iodine radical, which could then trigger a sequence of cyclization and/or addition reactions. rsc.org Multicomponent reactions, where three or more reactants combine in a single step, could also utilize this iodohydrin. For instance, in a palladium-catalyzed process, the aryl iodide component of a related molecule could react with an alkene and carbon monoxide in a carbonylative cyclization cascade. While not a direct reaction of the iodohydrin itself, derivatives of the scaffold are suitable for such complex transformations. researchgate.net
These advanced synthetic strategies highlight the potential of this compound as a building block for the rapid construction of molecular complexity.
Kinetics and Thermodynamics of Reactions Involving 2 Iodo 1 4 Methylphenyl Ethan 1 Ol
Kinetic Rate Law Determinations for Nucleophilic Displacement Reactions on 2-Iodo-1-(4-methylphenyl)ethan-1-ol
Nucleophilic displacement reactions are fundamental transformations for halohydrins like this compound. The determination of the kinetic rate law for these reactions is crucial for elucidating the reaction mechanism. Generally, these reactions can proceed through either an S(_N)1 or S(_N)2 pathway, or a pathway involving a neighboring group participation leading to a cyclic intermediate, such as an epoxide.
For a typical nucleophilic substitution reaction on a secondary halohydrin, the rate law can be expressed as:
Rate = k[this compound][Nucleophile]
where is the rate constant, and (\alpha) and (\beta) are the reaction orders with respect to the substrate and the nucleophile, respectively.
S(_N)1 Mechanism: In a stepwise mechanism involving the formation of a carbocation intermediate, the rate-determining step is the unimolecular dissociation of the leaving group (iodide). masterorganicchemistry.com In this case, the rate law would be first order, with (\alpha) = 1 and (\beta) = 0, meaning the rate is independent of the nucleophile's concentration. wikipedia.org
Neighboring Group Participation: The presence of the adjacent hydroxyl group can lead to intramolecular cyclization to form an epoxide. This process is often base-catalyzed, where the alkoxide formed attacks the carbon bearing the iodine. The kinetics can be complex, potentially showing a dependence on the base concentration.
Experimental determination of these rate laws involves systematically varying the concentrations of the reactants and monitoring the reaction progress over time, often using spectroscopic methods.
Table 1: Hypothetical Rate Data for Nucleophilic Substitution on this compound
| Experiment | [Substrate] (M) | [Nucleophile] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.0 x 10 |
| 2 | 0.2 | 0.1 | 2.0 x 10 |
| 3 | 0.1 | 0.2 | 2.0 x 10 |
This table presents hypothetical data illustrating a second-order rate law, consistent with an S(_N)2 mechanism.
Thermodynamic Profiling of Equilibria and Energy Landscapes for Transformations of this compound
The thermodynamic profile of a reaction provides insight into the relative stabilities of reactants, intermediates, and products, governed by changes in Gibbs free energy ((\Delta)G). For transformations of this compound, such as epoxide formation or substitution, understanding the energy landscape is key to predicting reaction feasibility and product distribution.
A key transformation of halohydrins is the intramolecular cyclization to form epoxides, which is typically an exothermic and exergonic process, making the epoxide thermodynamically more stable than the starting halohydrin under basic conditions. The reaction proceeds through a deprotonated alkoxide intermediate.
The energy landscape for a reaction is often depicted in a reaction coordinate diagram, which plots the potential energy against the reaction progress. This diagram illustrates the energy of reactants, transition states, intermediates, and products. For a multi-step reaction, the presence of intermediates will be represented by energy minima along the reaction coordinate. masterorganicchemistry.com
Determination of Activation Parameters (ΔH‡, ΔS‡, ΔG‡) for Key Reactions of this compound
Activation parameters—enthalpy of activation ((\Delta)H‡), entropy of activation ((\Delta)S‡), and Gibbs free energy of activation ((\Delta)G‡)—are crucial for a deeper understanding of reaction mechanisms. These parameters are derived from the temperature dependence of the rate constant, as described by the Eyring equation.
(\Delta)G‡ = (\Delta)H‡ - T(\Delta)S‡
(\Delta)H‡ (Enthalpy of Activation): Represents the energy required to break bonds and overcome electronic repulsions in forming the transition state.
(\Delta)S‡ (Entropy of Activation): Reflects the change in disorder from the reactants to the transition state. A negative (\Delta)S‡ suggests a more ordered transition state (as in an S(_N)2 reaction), while a positive or near-zero (\Delta)S‡ can indicate a dissociative or less ordered transition state (as in an S(_N)1 reaction).
By measuring the rate constant at different temperatures, a plot of ln(k/T) versus 1/T (an Eyring plot) can be constructed, from which (\Delta)H‡ and (\Delta)S‡ can be determined.
Table 2: Hypothetical Activation Parameters for a Reaction of this compound
| Reaction Type | (\Delta)H‡ (kJ/mol) | (\Delta)S‡ (J/mol·K) | (\Delta)G‡ (kJ/mol) at 298 K |
| S(_N)2 Substitution | 75 | -40 | 86.9 |
| Epoxide Formation | 60 | -25 | 67.4 |
This table provides illustrative activation parameters for potential reaction pathways.
Catalytic Rate Enhancements and Kinetic Isotope Effects in Reactions of this compound
Catalysis can be employed to enhance the rate and selectivity of reactions involving this compound.
Acid Catalysis: In some reactions, an acid catalyst can protonate the hydroxyl group, converting it into a better leaving group (water), which can facilitate certain rearrangements or substitution reactions.
Base Catalysis: As mentioned, base catalysis is crucial for epoxide formation by deprotonating the hydroxyl group to form a more nucleophilic alkoxide.
Phase-Transfer Catalysis: For reactions involving a water-soluble nucleophile and an organic-soluble substrate, a phase-transfer catalyst can be used to bring the nucleophile into the organic phase, thereby increasing the reaction rate.
Kinetic Isotope Effects (KIEs) are a powerful tool for probing reaction mechanisms by examining the change in reaction rate upon isotopic substitution. youtube.com
Primary KIE: A significant change in rate (typically kH/kD > 2) is observed when a bond to the isotope is broken in the rate-determining step. youtube.comyoutube.com For example, if the C-I bond cleavage is rate-determining, a primary carbon isotope effect could be measured.
Secondary KIE: Smaller changes in rate (kH/kD is close to 1) are observed when the isotopic substitution is at a position not directly involved in bond breaking but where the hybridization or bonding environment changes during the transition state. youtube.compku.edu.cn For instance, a secondary KIE could be observed by replacing the hydrogen on the carbon bearing the hydroxyl group with deuterium (B1214612) to probe the nature of the transition state.
Investigating KIEs can provide detailed information about the structure of the transition state and the rate-determining step of the reaction. pku.edu.cn
Structure Reactivity Relationships and Design Principles for 2 Iodo 1 4 Methylphenyl Ethan 1 Ol Derivatives
Systematic Investigation of Substituent Effects on the Reactivity of 2-Iodo-1-(4-methylphenyl)ethan-1-ol Analogues
The reactivity of this compound, particularly in its common conversion to an epoxide via an intramolecular SN2 reaction, is significantly influenced by substituents on the aromatic ring. byjus.comwikipedia.org This reaction typically proceeds through deprotonation of the hydroxyl group by a base, forming an alkoxide that then displaces the iodide ion. chegg.comyoutube.com The rate of this cyclization is sensitive to the electronic properties of the substituent on the phenyl ring.
Electron-donating groups (EDGs) at the para-position, such as the existing methyl group, are expected to have a modest activating effect on reactions where positive charge develops at the benzylic carbon. However, in the base-promoted epoxide formation, the key step is the nucleophilic attack of the alkoxide. Substituents on the phenyl ring primarily influence the acidity of the hydroxyl group and the electrophilicity of the carbon bearing the iodine.
A systematic investigation would involve synthesizing a series of analogues with varying substituents at the para-position of the phenyl ring and measuring the kinetics of a characteristic reaction, such as epoxide formation. The results can be analyzed using a Hammett plot, which correlates the reaction rates with the substituent's Hammett constant (σ).
Table 1: Predicted Substituent Effects on the Rate of Epoxide Formation from 2-Iodo-1-(aryl)ethan-1-ol Analogues
| Substituent (Y) at para-position | Hammett Constant (σp) | Expected Effect on Reaction Rate | Rationale |
| -OCH₃ | -0.27 | Slight Decrease | Destabilizes the partial negative charge on the alkoxide intermediate. |
| -CH₃ (Toluene) | -0.17 | Baseline (Reference) | The parent compound in this study. |
| -H | 0.00 | Slight Increase | Less electron-donating than methyl, making the benzylic carbon slightly more electrophilic. |
| -Cl | +0.23 | Moderate Increase | Inductively withdraws electron density, increasing the electrophilicity of the carbon bearing the iodine. |
| -NO₂ | +0.78 | Significant Increase | Strongly electron-withdrawing, significantly enhancing the electrophilicity of the reaction center and stabilizing the transition state. |
Stereoelectronic Factors Governing the Reactivity and Selectivity of this compound
Stereoelectronic effects are crucial in dictating the reactivity and stereochemical outcome of reactions involving this compound. The most prominent example is the intramolecular SN2 reaction to form the corresponding epoxide, 4-methylstyrene (B72717) oxide. This reaction is subject to a strict geometric constraint: the nucleophilic alkoxide and the leaving group (iodide) must be in an anti-periplanar conformation. byjus.comyoutube.com
This requirement means that the dihedral angle between the attacking oxygen and the leaving iodine must be approximately 180°. byjus.com This alignment allows for optimal overlap between the lone pair of the alkoxide and the σ* antibonding orbital of the C-I bond, facilitating the backside attack characteristic of an SN2 reaction. youtube.comyoutube.com Any deviation from this optimal geometry will result in a decreased reaction rate.
The stereoselectivity of reactions at the chiral center (the carbon bearing the hydroxyl group) is also governed by stereoelectronic factors. For instance, in the reduction of a precursor ketone to form the alcohol, the facial selectivity can be influenced by the steric bulk of the substituents and the electronic nature of the adjacent groups.
Conformational Analysis and its Direct Impact on the Chemical Behavior of this compound
The chemical behavior of this compound is directly linked to its conformational preferences. The molecule can exist in several staggered conformations due to rotation around the C1-C2 bond. The relative stability of these conformers is determined by a balance of steric and electronic interactions.
The three primary staggered conformations, when viewed in a Newman projection down the C1-C2 bond, can be analyzed for their relative energies. The most stable conformer will be the one that minimizes steric repulsion between the large substituents (iodine, 4-methylphenyl group, and hydroxyl group).
Table 2: Qualitative Conformational Analysis of this compound
| Conformer | Dihedral Angle (HO-C1-C2-I) | Key Steric Interactions | Relative Stability | Impact on Reactivity (Epoxide Formation) |
| Anti | ~180° | Minimized steric hindrance between the bulky phenyl and iodo groups. | High | Reactive Conformer : This conformation is required for the intramolecular SN2 reaction. |
| Gauche | ~60° | Gauche interaction between the phenyl and iodo groups. | Moderate | Non-reactive for epoxide formation. Must convert to the anti conformer to react. |
| Gauche | ~-60° | Gauche interaction between the phenyl and iodo groups. | Moderate | Non-reactive for epoxide formation. Must convert to the anti conformer to react. |
The anti-conformer, which places the bulky 4-methylphenyl group and the very large iodine atom furthest apart, is expected to be the most stable and, therefore, the most populated conformer. masterorganicchemistry.com Crucially, this is also the reactive conformation for epoxide formation, as it places the hydroxyl group and the iodine in the required anti-periplanar arrangement. byjus.comyale.edu The high population of this reactive conformer suggests that the cyclization to the epoxide should be a facile process under basic conditions.
Experimental techniques like NMR spectroscopy, particularly the measurement of coupling constants and Nuclear Overhauser Effects (NOE), can provide quantitative data on the conformational equilibrium. mdpi.comnih.gov Computational chemistry can also be employed to calculate the relative energies of the different conformers and the energy barriers to their interconversion. nih.gov The dihedral angle between the aromatic ring and the rest of the molecule can also influence reactivity by affecting conjugation. rsc.orgnih.gov
Rational Design of Novel Reagents and Catalysts Based on the this compound Core Structure
The structural and reactive features of this compound make its core a promising scaffold for the design of novel reagents and catalysts. The vicinal iodo- and hydroxyl- groups offer two distinct points for functionalization.
One avenue of design involves leveraging the inherent reactivity of the iodohydrin moiety. For instance, organoiodine compounds, including those with iodine in a hypervalent state, are powerful and versatile reagents in organic synthesis. nih.govnih.gov By modifying the hydroxyl group and potentially oxidizing the iodine, new classes of oxidizing agents or radical initiators could be developed.
Furthermore, the halohydrin structure is a key component in certain biocatalysts. Halohydrin dehalogenases are enzymes that catalyze the reversible formation of epoxides from halohydrins. nih.govnih.gov These enzymes can also catalyze the ring-opening of epoxides with various nucleophiles, making them valuable for the synthesis of enantiopure β-substituted alcohols. researchgate.netresearchgate.net The this compound scaffold could serve as a template for the design of small molecule mimics of these enzymes, potentially leading to new catalysts for asymmetric synthesis.
The development of such catalysts could involve:
Attachment to a Polymer Support: Immobilizing the core structure on a solid support could lead to recyclable catalysts or reagents.
Introduction of Additional Functional Groups: Incorporating other functionalities, such as hydrogen-bond donors or acceptors, could enhance the selectivity and activity of derived catalysts.
Formation of Metal Complexes: The hydroxyl group can act as a ligand for metal centers, opening up possibilities for the design of novel Lewis acid or transition metal catalysts for a variety of organic transformations.
The stereoselective nature of reactions involving this chiral backbone, such as intramolecular halo-etherification, further underscores its potential in the development of reagents for asymmetric synthesis. nih.govnih.govfigshare.com
Future Directions and Emerging Research Avenues for 2 Iodo 1 4 Methylphenyl Ethan 1 Ol
Exploration of Photochemical and Electrochemical Methods for 2-Iodo-1-(4-methylphenyl)ethan-1-ol Transformations
The application of photochemical and electrochemical methods in organic synthesis offers green and efficient alternatives to traditional synthetic protocols. For this compound, these techniques can unlock novel reaction pathways and provide access to a diverse range of derivatives.
Visible-light photocatalysis has emerged as a powerful tool for the formation of various chemical bonds. kaist.ac.krnih.govresearchgate.net In the context of this compound, visible-light-induced transformations could be explored for intramolecular cyclization to form the corresponding epoxide, 2-methyl-2-(p-tolyl)oxirane. This reaction could proceed via the generation of an alkoxy radical, followed by intramolecular cyclization. kaist.ac.kr Furthermore, photocatalytic cross-coupling reactions could be investigated, where the carbon-iodine bond is activated by a photocatalyst to form carbon-carbon or carbon-heteroatom bonds. nih.gov For instance, a dual catalytic system employing a heterogeneous photocatalyst like nickel-deposited graphitic carbon nitride could facilitate the coupling of this compound with various nucleophiles under mild conditions. nih.govcam.ac.uk
Electrochemical methods also present a promising avenue for the transformation of this compound. The electrochemical reduction of the carbon-iodine bond can generate a carbanion intermediate, which can then participate in various reactions. A key electrochemical transformation would be the intramolecular Williamson ether synthesis to yield 2-methyl-2-(p-tolyl)oxirane. beilstein-journals.orglibretexts.orgyoutube.com This process involves the deprotonation of the hydroxyl group, followed by an intramolecular nucleophilic substitution where the resulting alkoxide displaces the iodide. Electrochemical methods can offer precise control over the reaction conditions and avoid the use of stoichiometric chemical oxidants or reductants. beilstein-journals.org
| Transformation | Method | Potential Product | Key Advantages |
| Intramolecular Cyclization | Visible-Light Photocatalysis | 2-methyl-2-(p-tolyl)oxirane | Mild reaction conditions, catalyst-free possibilities. kaist.ac.kr |
| Cross-Coupling Reactions | Dual Photo/Nickel Catalysis | Functionalized derivatives | Broad substrate scope, use of heterogeneous catalysts. nih.govcam.ac.uk |
| Intramolecular Cyclization | Electrochemical Synthesis | 2-methyl-2-(p-tolyl)oxirane | High selectivity, avoids chemical reagents. beilstein-journals.orggoogle.com |
Integration of this compound Chemistry into Continuous Flow Synthesis and Automation
Continuous flow chemistry has garnered significant attention from both academia and the pharmaceutical industry due to its numerous advantages over traditional batch processing. acs.orgresearchgate.net These benefits include enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for straightforward scaling-up. acs.orgspringerprofessional.de The synthesis and derivatization of this compound are well-suited for integration into continuous flow systems. rsc.orgrsc.org
A continuous flow setup for the synthesis of this compound could involve the reaction of 4-methylstyrene (B72717) with an iodine source and water in a microreactor. The precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow reactors can lead to higher yields and selectivities. Furthermore, the in-line purification of the product could be integrated into the flow system, streamlining the entire process. springerprofessional.de
Automation in chemical synthesis, often coupled with flow chemistry, can further accelerate the discovery and optimization of new reactions. sigmaaldrich.comresearchgate.netmit.eduwikipedia.org An automated platform could be employed to screen a wide range of reaction conditions for the synthesis and subsequent transformations of this compound. mit.eduresearchgate.net This high-throughput experimentation approach would rapidly identify optimal conditions for various derivatization reactions, such as the formation of ethers, esters, or the corresponding epoxide. researchgate.net
| Technology | Application to this compound | Potential Benefits |
| Continuous Flow Synthesis | Synthesis from 4-methylstyrene and subsequent derivatization. | Improved safety, higher yields, easier scale-up. acs.orgresearchgate.net |
| Automated Synthesis Platforms | High-throughput screening of reaction conditions for derivatization. | Accelerated reaction optimization, rapid discovery of new derivatives. sigmaaldrich.commit.edu |
| Integrated Flow and Automation | End-to-end synthesis and purification of derivatives. | Increased efficiency, reduced manual intervention. researchgate.net |
Bio-Inspired Catalysis and Biocatalytic Approaches for the Synthesis and Derivatization of this compound
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and enantioselectivity. almacgroup.com
The synthesis of enantiomerically pure this compound can be achieved through the asymmetric reduction of the corresponding α-iodo ketone, 2-iodo-1-(p-tolyl)ethan-1-one. Carbonyl reductases (KREDs) are a class of enzymes that can catalyze this transformation with high stereoselectivity. almacgroup.comresearchgate.netgoogle.com The use of recombinant KREDs, often with a cofactor recycling system, can provide access to either the (R) or (S)-enantiomer of the target iodohydrin in high enantiomeric excess. almacgroup.com
Furthermore, halohydrin dehalogenases (HHDs) are a class of enzymes that can catalyze the reversible conversion of halohydrins to their corresponding epoxides. nih.govasm.orgnih.govrug.nl An enantioselective HHD could be used for the kinetic resolution of racemic this compound to produce an enantiopure iodohydrin and the corresponding chiral epoxide, 2-methyl-2-(p-tolyl)oxirane. HHDs are also known to accept other nucleophiles besides hydroxide, allowing for the synthesis of a variety of β-substituted alcohols, such as azidoalcohols or cyanoalcohols, from the epoxide. nih.govasm.orgrug.nlrsc.org
| Biocatalytic Approach | Enzyme Class | Transformation | Potential Products |
| Asymmetric Reduction | Carbonyl Reductase (KRED) | Reduction of 2-iodo-1-(p-tolyl)ethan-1-one | (R)- or (S)-2-Iodo-1-(4-methylphenyl)ethan-1-ol. almacgroup.comresearchgate.net |
| Kinetic Resolution | Halohydrin Dehalogenase (HHD) | Enantioselective epoxidation of racemic this compound | Enantiopure this compound and enantiopure 2-methyl-2-(p-tolyl)oxirane. nih.govnih.gov |
| Derivatization | Halohydrin Dehalogenase (HHD) | Ring-opening of 2-methyl-2-(p-tolyl)oxirane with various nucleophiles | Chiral β-substituted alcohols (e.g., azidoalcohols, cyanoalcohols). asm.orgrug.nl |
Application of Machine Learning and Artificial Intelligence for Predicting Reactivity and Optimizing Synthesis of this compound Analogues
ML models can be trained on existing chemical reaction data to predict the reactivity of this compound in various transformations. arxiv.orgarxiv.orgmi-6.co.jp For example, a model could predict the likelihood of a successful cross-coupling reaction with a given nucleophile or the regioselectivity of an epoxide ring-opening reaction. This predictive capability can help researchers to prioritize experiments and avoid unpromising reaction pathways. arxiv.orgarxiv.org
| AI/ML Application | Description | Impact on Research of this compound |
| Reactivity Prediction | Training models to forecast the outcome of reactions involving the title compound. | Prioritization of experiments, reduced trial-and-error. arxiv.orgarxiv.orgmi-6.co.jp |
| Reaction Optimization | Using algorithms to efficiently find the best reaction conditions for synthesis and derivatization. | Faster development of synthetic protocols, higher yields and purity. beilstein-journals.orgnih.govacs.org |
| Catalyst Design | In silico screening of catalyst libraries to identify optimal catalysts for specific transformations. | Rational selection of catalysts, discovery of novel catalytic systems. creative-quantum.eunih.govresearchgate.net |
| Synthesis Planning | AI-powered tools to propose novel synthetic routes to complex analogues. | Design of more efficient and innovative synthetic strategies. nih.govbiodawninnovations.com |
Q & A
Q. What are the common synthetic routes for 2-Iodo-1-(4-methylphenyl)ethan-1-ol, and how can reaction conditions be optimized?
- Methodological Answer : A widely used method involves the oxidation of 4-methylphenylacetylene using iron(II) phthalocyanine (FePC) as a catalyst under aerobic conditions in ethanol. Key parameters include a 0.5 mmol scale reaction with 0.25 mol% FePC, stirred at room temperature for 6–24 hours. Post-reaction, purification via flash chromatography (silica gel, gradient elution with EtOAc/hexanes) yields the product in ~67% efficiency . Alternative routes include palladium-catalyzed coupling reactions, where iodide intermediates are formed via radical oxidation (e.g., electrochemical oxidation at 1.02 V vs. Ag/AgCl) . Optimization requires monitoring via TLC and adjusting solvent polarity to improve regioselectivity (Markovnikov vs. anti-Markovnikov addition) .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Characterization relies on ¹H/¹³C NMR and GC-MS . For example, ¹H NMR (CDCl₃, 400 MHz) shows distinct peaks: δ 7.11 (d, J = 8.4 Hz, aromatic protons), 4.75 (q, J = 6.45 Hz, CH-OH), and 1.44 (d, J = 6.3 Hz, CH₃). TLC (silica plates, EtOAc/hexanes) confirms purity, while GC analysis with internal standards (e.g., N-Dican) quantifies yield . For iodinated intermediates, cyclic voltammetry (CV) at 1.02–1.49 V confirms oxidation susceptibility, correlating with structural stability .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : The compound is sensitive to light and oxidizing agents due to the labile C–I bond. Storage in amber vials under inert gas (N₂/Ar) at –20°C is recommended. CV data show oxidation waves at 1.02 V, indicating degradation risks in aerobic environments . Stability tests in polar solvents (e.g., ethanol vs. DCM) reveal slower decomposition in non-polar media, validated via HPLC tracking over 72 hours .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in the oxidation behavior of iodinated intermediates?
- Methodological Answer : Conflicting oxidation potentials (e.g., 1.02 V for substrate 1a vs. 1.49 V for 2a in CV) suggest substituent-dependent stability. Isotopic labeling (e.g., deuterated analogs) and in situ FTIR can track radical intermediates (e.g., iodine radicals in Scheme 4) . Computational DFT studies (B3LYP/6-31G*) model transition states to rationalize differences in activation barriers. For example, electron-donating groups (e.g., methyl) lower oxidation thresholds by stabilizing radical intermediates .
Q. What strategies enhance regioselectivity in the synthesis of iodinated ethanol derivatives?
- Methodological Answer : Regioselectivity is governed by catalyst choice and solvent effects. FePC in ethanol favors Markovnikov addition (secondary alcohol formation) via proton-assisted hydroxylation of alkynes . For anti-Markovnikov products, Bronsted acid catalysts (e.g., H₂SO₄) or ionic liquids (e.g., [BMIM][BF₄]) shift selectivity by stabilizing carbocation intermediates. Kinetic studies (e.g., time-resolved NMR) monitor intermediate lifetimes to optimize conditions .
Q. How do electrochemical methods improve the efficiency of iodination reactions?
- Methodological Answer : Electrochemical oxidation (e.g., Pt anode, 1.02 V) generates iodine radicals in situ, bypassing stoichiometric oxidants like I₂. Controlled-potential electrolysis (CPE) in divided cells (anolyte: substrate in MeCN; catholyte: H₂O) minimizes side reactions. Faradaic efficiency >85% is achievable with optimized current density (0.5 mA/cm²) . Operando Raman spectroscopy tracks iodine speciation to prevent over-oxidation to IO₃⁻ .
Q. What analytical challenges arise in distinguishing diastereomers or tautomers of this compound?
- Methodological Answer : Chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol) resolves enantiomers, while NOESY NMR identifies spatial proximity of protons (e.g., CH-OH and aromatic H). For tautomers, variable-temperature NMR (VT-NMR, –40°C to 25°C) suppresses exchange broadening. X-ray crystallography (e.g., Hirshfeld surface analysis) confirms solid-state conformation, as demonstrated for structurally similar sulfonamide derivatives .
Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?
- Methodological Answer : Molecular dynamics (MD) simulations (AMBER force field) model solvent effects on iodine radical generation. QM/MM calculations (e.g., Gaussian 16) map reaction coordinates for nucleophilic attack on the C–I bond. Predictive models for regioselectivity use Hammett σ constants of substituents (e.g., σₚ for 4-methyl = –0.17), validated against experimental kinetic data .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
